molecular formula C5H10FNO2S B599572 L-Homocysteine, S-(fluoromethyl)-(9CI) CAS No. 199526-45-9

L-Homocysteine, S-(fluoromethyl)-(9CI)

Cat. No. B599572
M. Wt: 167.198
InChI Key: REVAVDAFEFRPLL-BYPYZUCNSA-N
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Description

L-Homocysteine, S-(fluoromethyl)-(9CI) is a novel and biologically relevant fluoromethylating agent . It is structurally and chemically related to the universal cellular methyl donor S-adenosyl-L-methionine (SAM) and supports the robust transfer of fluoromethyl groups to oxygen, nitrogen, sulfur, and some carbon nucleophiles .


Molecular Structure Analysis

L-Homocysteine, S-(fluoromethyl)-(9CI) is a homologue of the amino acid cysteine, differing by an additional methylene bridge (-CH2-). It is biosynthesized from methionine by the removal of its terminal Cε methyl group .


Physical And Chemical Properties Analysis

L-Homocysteine, S-(fluoromethyl)-(9CI) is structurally and chemically related to the universal cellular methyl donor S-adenosyl-L-methionine (SAM) and supports the robust transfer of fluoromethyl groups to oxygen, nitrogen, sulfur, and some carbon nucleophiles .

Safety And Hazards

Fluorinated SAM (F-SAM) is too unstable for isolation, but is accepted as a substrate by C-, N- and O-specific methyltransferases for enzyme-catalyzed fluoromethylation .

Future Directions

The aim of future research is to present recent findings of the pathologies associated with hyperhomocysteinemia, mechanisms of homocysteine action, and the protective role of H2S . The collection includes six original papers and three reviews comprising 49 authors who are experts in the field .

properties

IUPAC Name

(2S)-2-amino-4-(fluoromethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S/c6-3-10-2-1-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVAVDAFEFRPLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCF)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSCF)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid

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